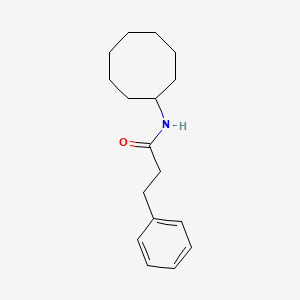
N-cyclooctyl-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-3-phenylpropanamide: is an organic compound that belongs to the class of amides It features a cyclooctyl group attached to the nitrogen atom and a phenyl group attached to the third carbon of the propanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-3-phenylpropanamide typically involves the reaction of cyclooctylamine with 3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and safe production of the compound by controlling reaction parameters such as temperature, pressure, and flow rates. Continuous flow synthesis also minimizes the formation of by-products and allows for easier purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclooctyl-3-phenylpropanamide can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a catalyst.
Oxidation: The phenyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The hydrogen atoms on the cyclooctyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Reduction: N-cyclooctyl-3-phenylpropanamine.
Oxidation: 3-phenylpropanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-cyclooctyl-3-phenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its structural features make it a candidate for investigating receptor-ligand interactions and understanding the mechanisms of signal transduction.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs. Its amide group can be modified to create derivatives with enhanced pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a starting material for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-cyclooctyl-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways. The cyclooctyl and phenyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-cyclooctyl-3-phenylpropanamine: A reduced form of N-cyclooctyl-3-phenylpropanamide with an amine group instead of an amide.
3-phenylpropanoic acid: An oxidized form of this compound with a carboxylic acid group.
N-cyclooctyl-3-phenylpropyl chloride: A chlorinated derivative used as an intermediate in organic synthesis.
Uniqueness: this compound is unique due to its combination of a cyclooctyl group and a phenyl group attached to the propanamide chain This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
Eigenschaften
IUPAC Name |
N-cyclooctyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17(14-13-15-9-5-4-6-10-15)18-16-11-7-2-1-3-8-12-16/h4-6,9-10,16H,1-3,7-8,11-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRUTOGNSHZQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5249456.png)
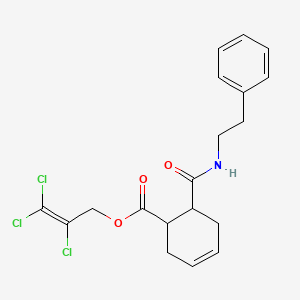
![dimethyl 5-[({3-amino-4-[(3-pyridinylmethyl)amino]phenyl}sulfonyl)amino]isophthalate](/img/structure/B5249458.png)
![5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5249459.png)
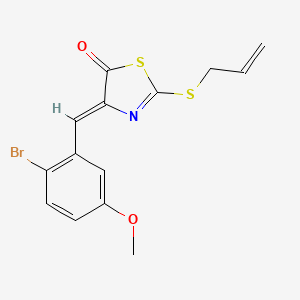
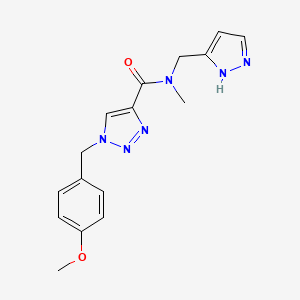
![7-{[3-(dimethylamino)propyl]amino}-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5249476.png)
![4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B5249486.png)
![N,N'-1,2-ethanediylbis[3-(1-naphthyl)acrylamide]](/img/structure/B5249503.png)
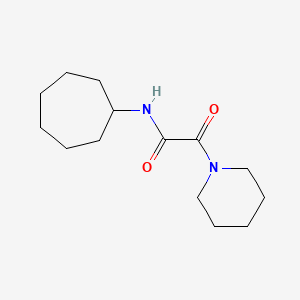
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B5249507.png)
![4-{4-[4-(Aminosulfonyl)-3-methylphenoxy]butoxy}-2-methyl-1-benzenesulfonamide](/img/structure/B5249508.png)
![2-methyl-7-(3-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5249514.png)
![Ethyl 2-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5249515.png)
